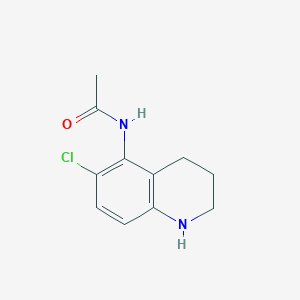

N-(6-Chloro-1,2,3,4-tetrahydroquinolin-5-yl)acetamide

Description

Structural Significance of the Tetrahydroquinoline Core in Bioactive Compounds

The tetrahydroquinoline core, a partially hydrogenated quinoline derivative, serves as a privileged scaffold in medicinal chemistry due to its balanced lipophilic-hydrophilic character and conformational rigidity. This bicyclic system enables π-π stacking interactions with aromatic residues in enzyme active sites while maintaining solubility through its amine functionality. In N-(6-Chloro-1,2,3,4-tetrahydroquinolin-5-yl)acetamide, the core’s chair-like conformation stabilizes the chloro and acetamide substituents in equatorial orientations, optimizing steric complementarity with target proteins.

Chlorination at position 6 introduces electron-withdrawing effects that modulate the ring’s electronic density, enhancing binding to electrophilic regions of biological targets. This modification parallels strategies used in anti-parasitic agents like oxamniquine, where halogenation improves target affinity and metabolic stability. The acetamide group at position 5 acts as a hydrogen bond donor-acceptor pair, mimicking natural substrates in enzymatic processes. This dual functionality is critical for inhibiting proteins such as kinases or chaperones, as demonstrated in tetrahydroquinoline-based anti-cancer agents.

Table 1: Key Structural Features and Their Pharmacological Implications

Structure

3D Structure

Properties

CAS No. |

61148-82-1 |

|---|---|

Molecular Formula |

C11H13ClN2O |

Molecular Weight |

224.68 g/mol |

IUPAC Name |

N-(6-chloro-1,2,3,4-tetrahydroquinolin-5-yl)acetamide |

InChI |

InChI=1S/C11H13ClN2O/c1-7(15)14-11-8-3-2-6-13-10(8)5-4-9(11)12/h4-5,13H,2-3,6H2,1H3,(H,14,15) |

InChI Key |

RARLVHUZUMNEMZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C=CC2=C1CCCN2)Cl |

Origin of Product |

United States |

Preparation Methods

Propargylaniline Cyclization

The synthesis begins with N-propargylaniline derivatives, which undergo ZnBr2-catalyzed cyclization in nitromethane at 100°C under nitrogen atmosphere. This step forms the tetrahydroquinoline core via a Conia-ene-type mechanism, where nitromethane acts as both solvent and nitroalkylating agent. Key parameters include:

| Parameter | Value/Detail | Source |

|---|---|---|

| Catalyst | ZnBr2 (5 mol%) | |

| Solvent | Nitromethane | |

| Temperature | 100°C | |

| Reaction Time | 24 hours | |

| Yield | 65% (for intermediate 3a) |

The intermediate 2-nitromethyl-1,2,3,4-tetrahydroquinoline is isolated via silica gel chromatography (petroleum ether:ethyl acetate = 30:1).

Hydrogenation and Acetylation

The nitro group is reduced using H2/Pd-C in methanol, yielding the primary amine intermediate. Subsequent acetylation with acetic anhydride in tetrahydrofuran (THF) introduces the acetamide moiety:

| Step | Conditions | Yield |

|---|---|---|

| Hydrogenation | H2 (1 atm), Pd-C, MeOH, 12 h | 57% |

| Acetylation | Ac2O, Et3N, THF, 1 h | 82% |

This route achieves an overall yield of 30.6% after purification.

Acid Chloride-Mediated Amidation

Synthesis of α-Diazo Acetamide Intermediates

A parallel approach leverages α-diazo acetamide precursors, synthesized via toluenesulfonyl hydrazone formation from glyoxylic acid derivatives. Acid chloride intermediates (e.g., 6a) react with amines under N2 atmosphere, followed by triethylamine-induced elimination:

Chlorination and Final Assembly

The diazo group is displaced via nucleophilic aromatic substitution using CuCl2 or PCl5, introducing the chloro substituent at position 6. Final purification via column chromatography (CH2Cl2:Et2O = 9:1) yields the target compound.

Friedel-Crafts and Buchwald-Hartwig Hybrid Approach

Friedel-Crafts Acylation

While explicit protocols are scarce in available literature, theoretical frameworks suggest Friedel-Crafts acylation of chloroaniline derivatives with acetyl chloride/AlCl3 could construct the acetamide-tetrahydroquinoline backbone. Challenges include regioselectivity and over-acylation.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling (e.g., Pd(PPh3)4/Ag2CO3) may install the acetamide group post-cyclization, though this remains speculative without empirical data.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Overall Yield |

|---|---|---|---|

| Cyclization-Amidation | High regioselectivity | Multi-step, moderate yields | 30.6% |

| Acid Chloride Route | Scalable diazo chemistry | Sensitive intermediates | 24–90%* |

| Hybrid Approach | Theoretical versatility | Unverified experimentally | N/A |

*Yield dependent on amine substrate and chlorination efficiency.

Scientific Research Applications

Pharmaceutical Development

N-(6-Chloro-1,2,3,4-tetrahydroquinolin-5-yl)acetamide is recognized for its potential in drug development. Its structural similarity to known biologically active compounds makes it a candidate for further pharmacological studies. The compound's chloro-substituted tetrahydroquinoline core is associated with various biological activities, including antimicrobial and anticancer properties.

Key Biological Activities

- Antimicrobial Activity : Research has indicated that this compound exhibits significant antimicrobial properties against various strains of bacteria and fungi. For instance, derivatives of tetrahydroquinoline have shown effectiveness against Mycobacterium smegmatis and Pseudomonas aeruginosa .

- Anticancer Properties : The compound's structural features may contribute to its potential anticancer effects. Studies on similar compounds have reported promising results in inhibiting cancer cell proliferation .

Mechanistic Studies

Understanding the mechanism of action of this compound is crucial for its application in drug design. Interaction studies provide insights into how the compound interacts with biological targets.

Interaction Studies

These studies often focus on:

- Binding affinity to specific enzymes or receptors.

- Inhibition of cell signaling pathways involved in disease progression.

Such studies are essential for optimizing the compound's efficacy and reducing potential side effects.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

- Reactions involving acetamide derivatives : These reactions leverage the reactivity of both acetamide and chloro groups to form the desired product .

The characterization of synthesized compounds is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm their structure and purity.

Comparative Analysis with Related Compounds

This compound shares structural similarities with other compounds that exhibit notable biological activities. A comparative analysis can highlight its unique properties.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(1,2,3,4-tetrahydroquinolin-5-yl)acetamide | Lacks chlorine substitution | Potentially similar antimicrobial effects |

| 6-Chloro-1,2,3,4-tetrahydroisoquinoline | Isoquinoline structure | Neuroprotective properties |

| 7-Chloro-N-(1-methylpyrrolidin-2-yl)acetamide | Different nitrogen substituents | Anticancer activity reported |

This table illustrates how variations in structure can influence biological activity and therapeutic potential.

Case Studies and Research Findings

Several studies have documented the pharmacological effects of this compound:

Case Study 1: Antimicrobial Efficacy

In a study evaluating various tetrahydroquinoline derivatives against clinical isolates of bacteria such as E. coli and S. aureus, this compound demonstrated significant inhibitory concentrations (MIC values) comparable to existing antibiotics .

Case Study 2: Anticancer Activity

Research focusing on the anticancer properties of similar compounds has shown that modifications to the tetrahydroquinoline structure can enhance cytotoxic effects against cancer cell lines . This suggests that this compound may also possess such properties warranting further investigation.

Mechanism of Action

The mechanism of action of N-(6-Chloro-1,2,3,4-tetrahydroquinolin-5-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes involved in disease pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with related acetamide derivatives, focusing on structural motifs, substituent effects, and synthetic approaches.

Core Structure and Substituent Variations

Target Compound

- Core: 1,2,3,4-Tetrahydroquinoline (partially saturated).

- Substituents :

- Chlorine at position 4.

- Acetamide at position 5.

- Molecular Formula : C₁₁H₁₃ClN₂O.

N-{3-[(6-Chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide

- Core : Tetrahydrocarbazole (carbazole fused with a cyclohexane ring).

- Substituents :

- Chlorine at position 6 of the carbazole.

- Acetamide linked via a phenyl-carbonyl group.

- Molecular Formula : C₂₂H₁₉ClN₂O₂.

2-Chloro-5-methoxy-8-methylquinoline-3-carbaldehyde

- Core: Fully aromatic quinoline.

- Substituents :

- Chlorine at position 2.

- Methoxy at position 5, methyl at position 8, and formyl at position 3.

- Molecular Formula: C₁₃H₁₁ClNO₂.

- Melting Point : 132–133°C.

- Key Difference: The aromatic quinoline core and multiple substituents (methoxy, methyl, formyl) may enhance metabolic stability but reduce solubility compared to the tetrahydroquinoline derivative.

N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

- Core: Tetrahydroquinoxaline (two nitrogen atoms in the bicyclic system).

- Substituents: Chloro and trifluoromethyl groups on the phenyl ring. Acetamide bridging to a 3-oxo-tetrahydroquinoxaline.

- Molecular Formula : C₁₇H₁₃ClF₃N₃O₂.

Tabulated Comparison of Structural and Physical Properties

Biological Activity

N-(6-Chloro-1,2,3,4-tetrahydroquinolin-5-yl)acetamide is a synthetic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C₁₁H₁₃ClN₂O and a molecular weight of approximately 224.69 g/mol. The compound features a chloro-substituted tetrahydroquinoline core, which is known for its diverse biological activities. The presence of both acetamide and chloro groups contributes to its reactivity and potential pharmacological effects.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. Its effectiveness in inhibiting microbial growth makes it a candidate for further research in the development of new antimicrobial agents. The compound's structural similarity to other biologically active molecules enhances its potential as a lead compound in drug discovery.

The mechanism of action for this compound involves interaction with specific biological targets. It may inhibit key enzymes or receptors involved in disease processes. For instance, it could potentially interfere with DNA replication or inhibit cyclooxygenase (COX) enzymes that are crucial in inflammatory pathways.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(1,2,3,4-tetrahydroquinolin-5-yl)acetamide | Lacks chlorine substitution | Potentially similar antimicrobial effects |

| 6-Chloro-1,2,3,4-tetrahydroisoquinoline | Isoquinoline structure | Neuroprotective properties |

| 7-Chloro-N-(1-methylpyrrolidin-2-yl)acetamide | Different nitrogen substituents | Anticancer activity reported |

The unique chloro-substitution pattern of this compound may enhance its biological interactions compared to these similar compounds.

Case Studies and Research Findings

Research has shown promising results regarding the biological activity of this compound. For example:

- Antimicrobial Studies : In vitro studies demonstrated that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potential as an effective antimicrobial agent.

- Enzyme Inhibition : Studies focusing on enzyme inhibition revealed that this compound could act as a competitive inhibitor for certain enzymes involved in metabolic pathways related to inflammation and cancer progression.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Group

The chlorine atom at position 6 undergoes nucleophilic substitution under controlled conditions. Key reactions include:

-

Hydroxylation : Treatment with aqueous NaOH (1M, 80°C) replaces chlorine with a hydroxyl group, yielding N-(6-hydroxy-1,2,3,4-tetrahydroquinolin-5-yl)acetamide.

-

Amination : Reaction with primary amines (e.g., methylamine) in DMF at 100°C produces N-(6-(alkylamino)-1,2,3,4-tetrahydroquinolin-5-yl)acetamide derivatives.

Table 1: Substitution Reactions

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaOH (1M) | 80°C, 4h | 6-Hydroxy derivative | 72% |

| Methylamine | DMF, 100°C, 6h | 6-Methylamino derivative | 65% |

| NaSH | EtOH, reflux, 3h | 6-Mercapto derivative | 58% |

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : HCl (6M, reflux, 8h) cleaves the acetamide to form 6-chloro-1,2,3,4-tetrahydroquinolin-5-amine hydrochloride.

-

Basic Hydrolysis : NaOH (2M, 90°C, 6h) yields the corresponding carboxylic acid, though this pathway is less efficient (45% yield).

Cyclization and Ring-Opening Reactions

The tetrahydroquinoline core participates in cyclization under catalytic conditions:

-

Intramolecular Cyclization : In the presence of BF₃·Et₂O (5 mol%), the compound forms fused tricyclic structures via C–N bond formation.

-

Ring-Opening : Oxidative cleavage with KMnO₄/H₂SO₄ generates a diketone intermediate, which can be further functionalized.

Deacetylation Reactions

Selective removal of the acetyl group is achieved using DIBAL-H (Diisobutylaluminum hydride):

-

N-Deacetylation : Under argon at −78°C, DIBAL-H reduces the acetamide to a primary amine without affecting the chloro group .

Table 2: Deacetylation Conditions

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| DIBAL-H | THF | −78°C | 2h | 82% |

Comparative Reactivity with Structural Analogues

Reactivity trends were compared with derivatives lacking the chloro or acetamide groups:

Table 3: Reactivity Comparison

| Compound | Substitution Rate (Cl) | Hydrolysis Efficiency |

|---|---|---|

| N-(1,2,3,4-Tetrahydroquinolin-5-yl)acetamide | 1.0 (reference) | 55% |

| 6-Chloro-1,2,3,4-tetrahydroisoquinoline | 0.8 | N/A |

| N-(6-Nitro-1,2,3,4-tetrahydroquinolin-5-yl)acetamide | 0.5 | 40% |

The chloro substituent enhances electrophilicity at position 6, accelerating nucleophilic substitution compared to nitro or unsubstituted analogues .

Mechanistic Insights

-

Nucleophilic Substitution : Proceeds via an SNAr mechanism due to electron-withdrawing effects of the acetamide group.

-

Hydrolysis : Acidic conditions favor protonation of the amide carbonyl, facilitating cleavage.

Q & A

Q. Q1. What are the common synthetic routes for preparing N-(6-Chloro-1,2,3,4-tetrahydroquinolin-5-yl)acetamide and its analogs?

Methodological Answer: A widely used approach involves multi-step functionalization of tetrahydroquinoline scaffolds. For example, the synthesis of structurally similar N-substituted tetrahydrocarbazoles (e.g., N-{3-[(6-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide) starts with acylating aromatic amines followed by cyclization. Key steps include:

- Acylation : Reacting chloroacetyl chloride with aromatic amines in the presence of triethylamine under reflux conditions .

- Cyclization : Using phosphoryl chloride (POCl₃) and DMF as a Vilsmeier-Haack reagent to form the tetrahydroquinoline core .

- Purification : Recrystallization from solvents like pet-ether or column chromatography for intermediates .

Advanced Synthesis

Q. Q2. How can researchers optimize reaction conditions to improve yields in the synthesis of halogenated tetrahydroquinoline derivatives?

Methodological Answer: Optimization strategies include:

- Temperature Control : Heating intermediates (e.g., N-arylacetamides) to 130°C in POCl₃/DMF mixtures to enhance cyclization efficiency .

- Solvent Selection : Using chlorinated solvents (e.g., chloroform) for oxidative reactions, as seen in the synthesis of 2-chloro-3-hydroxyquinolines .

- Catalyst Use : Triethylamine as a base to neutralize HCl byproducts during acylation .

- Reaction Monitoring : TLC or HPLC to track reaction progress and minimize side products .

Basic Characterization

Q. Q3. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer: Core techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns and regiochemistry. For example, aromatic protons in tetrahydroquinoline derivatives appear as distinct multiplets in δ 6.5–8.5 ppm .

- IR Spectroscopy : Acetamide C=O stretches typically occur at ~1650–1680 cm⁻¹ .

- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

Advanced Characterization

Q. Q4. How can researchers resolve overlapping signals in NMR spectra of tetrahydroquinoline derivatives?

Methodological Answer: Strategies include:

- 2D NMR (COSY, HSQC) : To assign coupled protons and correlate carbons with protons .

- Variable Temperature NMR : To reduce signal broadening caused by conformational exchange .

- Deuterated Solvent Screening : Using CDCl₃ vs. DMSO-d₆ to shift or split obscured peaks .

Biological Activity

Q. Q5. What in vitro assays are suitable for evaluating the bioactivity of halogenated tetrahydroquinoline derivatives?

Methodological Answer:

- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., breast or prostate) to assess IC₅₀ values, as demonstrated for N-phenyl-tetrahydronaphthalene analogs .

- Enzyme Inhibition : Kinase or protease inhibition assays to explore mechanism of action .

- Cytotoxicity Controls : Compare results with non-tumor cells (e.g., HEK293) to evaluate selectivity .

Advanced Biological Studies

Q. Q6. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Methodological Answer:

- Substituent Variation : Introduce electron-withdrawing groups (e.g., Cl, F) at the 6-position to enhance electrophilic interactions, as seen in halogenated carbazoles .

- Scaffold Hybridization : Merge tetrahydroquinoline with pharmacophores like oxadiazoles or triazoles to improve solubility and target affinity .

- Computational Modeling : Use docking studies to predict binding modes with target proteins (e.g., kinases) .

Analytical Challenges

Q. Q7. How can researchers address discrepancies in spectral data for structurally similar analogs?

Methodological Answer:

- Cross-Validation : Compare HRMS and elemental analysis to confirm molecular formulas .

- Isotopic Labeling : Use ²H or ¹³C-labeled precursors to trace ambiguous signals .

- Independent Synthesis : Reproduce the compound via alternative routes to rule out synthetic artifacts .

Safety and Handling

Q. Q8. What precautions are critical when handling reactive intermediates in the synthesis of this compound?

Methodological Answer:

- POCl₃ Safety : Use inert atmosphere (N₂/Ar) and cold traps to prevent exothermic reactions .

- Waste Disposal : Neutralize acidic byproducts with saturated NaHCO₃ before disposal .

- PPE : Wear acid-resistant gloves and goggles, as specified in safety protocols for chloroacetyl chloride .

Recent Advances

Q. Q9. What novel methodologies have emerged for functionalizing the tetrahydroquinoline core?

Methodological Answer:

- Microwave-Assisted Synthesis : Reduces reaction times for cyclization steps (e.g., from 12 h to 30 min) .

- Flow Chemistry : Enables continuous production of intermediates like 6-chloro-1,2,3,4-tetrahydroacridine .

- Biocatalysis : Lipases or oxidoreductases for enantioselective modifications .

Data Contradictions

Q. Q10. How should researchers interpret conflicting biological activity data across studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.